

# 4-(Methylamino)phenol chemical properties and structure

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## Compound of Interest

Compound Name: 4-(Methylamino)phenol

Cat. No.: B085996

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **4-(Methylamino)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(Methylamino)phenol**, also known as N-methyl-p-aminophenol or by its trade name Metol, is an organic compound with significant utility in various scientific and industrial applications. While historically recognized for its role as a developing agent in black and white photography, its properties as a reducing agent and its structural relation to biologically active molecules have garnered interest in the fields of chemical synthesis and drug development.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of **4-(methylamino)phenol**. Due to the instability of the free base in the presence of air and light, it is often supplied and used as its more stable sulfate salt,  $[\text{HOC}_6\text{H}_4\text{NH}_2(\text{CH}_3)]_2\text{HSO}_4$ . [2] This guide will address both the free base and its common salt form.

## Chemical Structure and Identification

The molecular structure of **4-(methylamino)phenol** consists of a phenol ring substituted with a methylamino group at the para position.

Identifier	4-(Methylamino)phenol	4-(Methylamino)phenol Sulfate (Metol)
IUPAC Name	4-(methylamino)phenol[3]	bis(4-(methylamino)phenol) sulfate[1]
CAS Number	150-75-4[4]	55-55-0[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO[4]	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>6</sub> S[5]
SMILES	CNC1=CC=C(C=C1)O[3]	OS(=O)(=O)O.CNC1=CC=C(O)C=C1.CNC1=CC=C(O)C=C1[1]
InChI	InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3[3]	InChI=1S/2C7H9NO.H2O4S/c21-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h22-5,8-9H,1H3;(H2,1,2,3,4)[1]

## Physicochemical Properties

The physical and chemical properties of **4-(methylamino)phenol** and its sulfate salt are crucial for its handling, storage, and application.

Property	4-(Methylamino)phenol	4-(Methylamino)phenol Sulfate (Metol)
Molar Mass	123.15 g/mol [4]	344.38 g/mol [2]
Appearance	Colorless needles or crystalline solid[3]	White to slightly pink crystalline powder[1]
Melting Point	87 °C[3]	~260 °C (decomposes)[1][2]
Boiling Point	209-211 °C at 1.6 kPa[3]	Decomposes
Solubility	Soluble in alcohol and ether.[3] Moderately soluble in water.	Soluble in water and alcohol; insoluble in ether.[1]
pKa	~10.3 (estimated for the phenolic proton, based on 4-aminophenol)[6]	Not applicable

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4-(methylamino)phenol**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **4-(methylamino)phenol** will show characteristic signals for the aromatic protons, the N-methyl protons, the N-H proton, and the O-H proton. The chemical shifts are influenced by the solvent and concentration.

Protons	Chemical Shift ( $\delta$ ) ppm (approximate)	Multiplicity
Aromatic (ortho to -OH)	6.6-6.8	Doublet
Aromatic (ortho to -NHCH <sub>3</sub> )	6.5-6.7	Doublet
-OH	8.5-9.5 (variable)	Singlet (broad)
-NH	3.5-4.5 (variable)	Singlet (broad)
-CH <sub>3</sub>	2.7-2.8	Singlet

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Atom	Chemical Shift ( $\delta$ ) ppm (approximate)
C-OH (C1)	148-152
C-NHCH <sub>3</sub> (C4)	140-144
Aromatic CH (ortho to -OH)	115-117
Aromatic CH (ortho to -NHCH <sub>3</sub> )	114-116
-CH <sub>3</sub>	30-32

## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in **4-(methyamino)phenol**.

Functional Group	Wavenumber (cm <sup>-1</sup> ) (approximate)	Intensity
O-H stretch (phenol)	3200-3600	Strong, broad
N-H stretch	3300-3500	Medium
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2960	Medium
C=C stretch (aromatic)	1500-1600	Medium
C-N stretch	1250-1350	Medium
C-O stretch (phenol)	1150-1250	Strong

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-(methylamino)phenol** will exhibit a molecular ion peak and characteristic fragmentation patterns.

m/z	Ion	Notes
123	[C <sub>7</sub> H <sub>9</sub> NO] <sup>+</sup>	Molecular ion (M <sup>+</sup> )
108	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
94	[M - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>	Loss of the methylamino group
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Experimental Protocols

### Synthesis of 4-(Methylamino)phenol from Hydroquinone and Methylamine

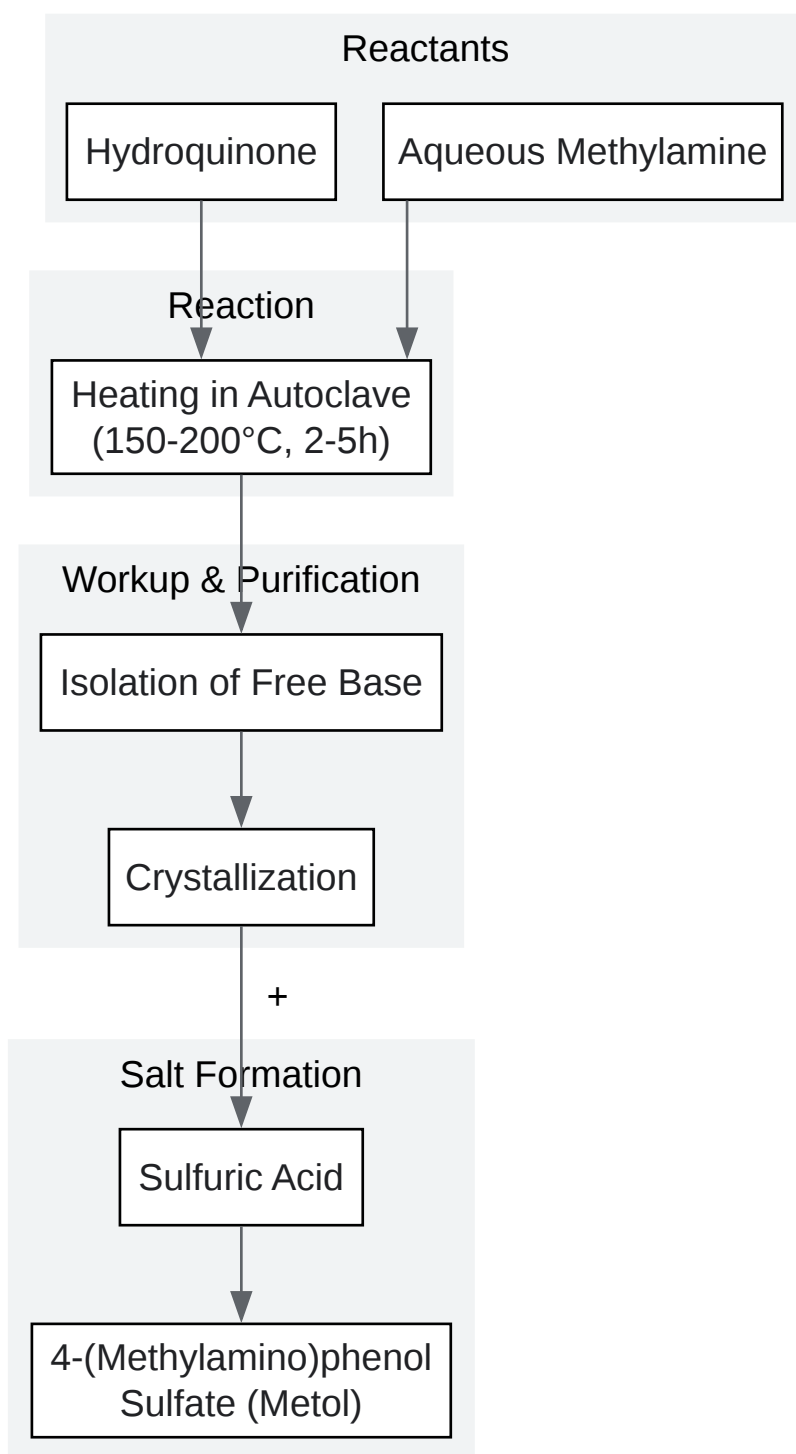
This method involves the direct reaction of hydroquinone with methylamine under elevated temperature and pressure.<sup>[7]</sup>

Materials:

- Hydroquinone
- Aqueous methylamine (e.g., 10 N)
- Sulfuric acid
- Suitable pressure vessel or autoclave
- Standard laboratory glassware for filtration and crystallization

Procedure:

- In a suitable pressure vessel, combine hydroquinone (1.0 equivalent) and an excess of aqueous methylamine (e.g., 2.0 equivalents of 10 N solution).
- Seal the vessel and heat the mixture to a temperature between 150-200 °C for a period of 2 to 5 hours.<sup>[7]</sup> For example, heating at 200 °C for 4 hours has been reported.<sup>[7]</sup>
- After the reaction is complete, cool the vessel to room temperature.
- The resulting mixture is processed to isolate the N-methyl-p-aminophenol. This may involve neutralization and extraction with a suitable organic solvent.
- Purification of the free base can be achieved by crystallization from an appropriate solvent.
- To prepare the more stable sulfate salt (Metol), the purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid.
- The precipitated **4-(methylamino)phenol** sulfate is then collected by filtration, washed, and dried.



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Caption: Synthesis workflow for **4-(methylamino)phenol** and its sulfate salt.

## High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC method can be employed for the determination of the purity of **4-(methylamino)phenol** and for quantifying it in various matrices.

### Instrumentation and Conditions:

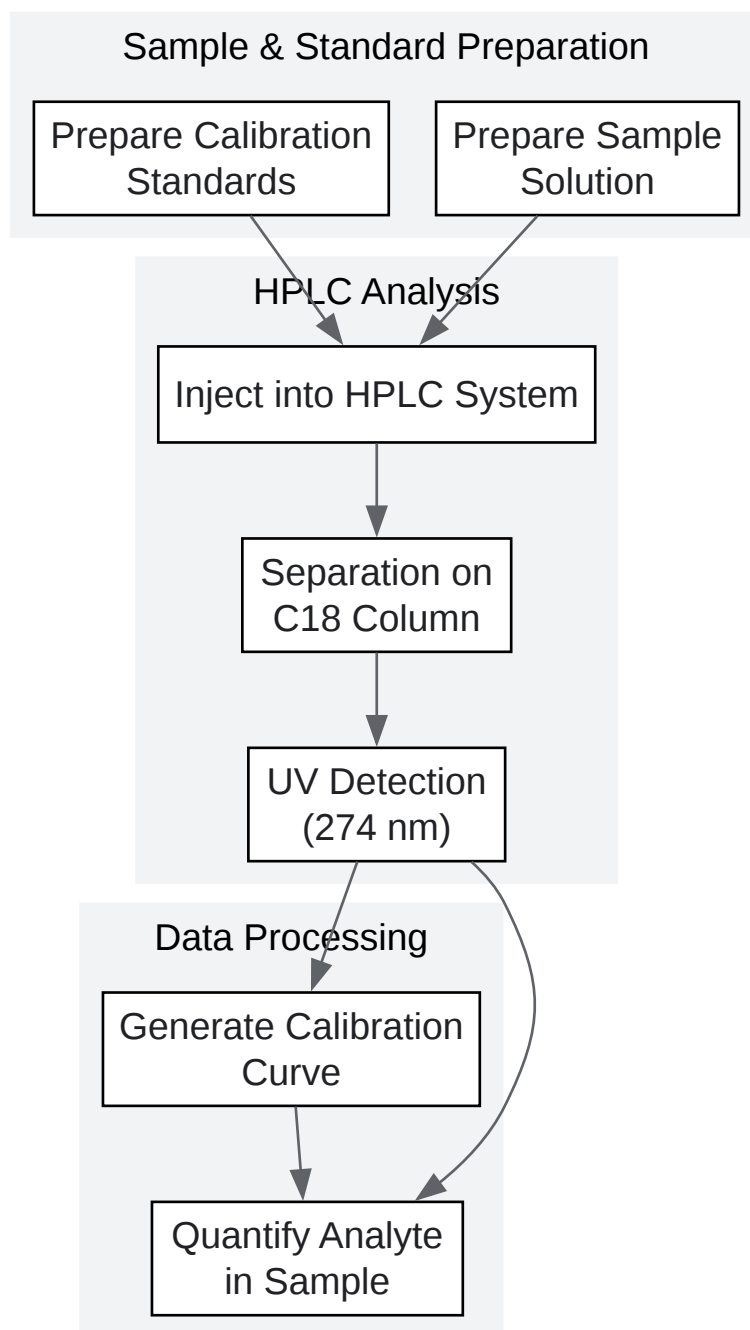
- **HPLC System:** A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.8) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for adequate separation.
- **Flow Rate:** Typically 1.0 mL/min.
- **Column Temperature:** Ambient or controlled (e.g., 30  $^{\circ}$ C).
- **Detection Wavelength:** 274 nm.

### Procedure:

- **Standard Preparation:** Prepare a stock solution of **4-(methylamino)phenol** of known concentration in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample containing **4-(methylamino)phenol** in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.
- **Analysis:** Inject a fixed volume (e.g., 20  $\mu$ L) of the standards and samples into the HPLC system.



- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **4-(methylamino)phenol** in the sample by interpolating its peak area on the calibration curve.



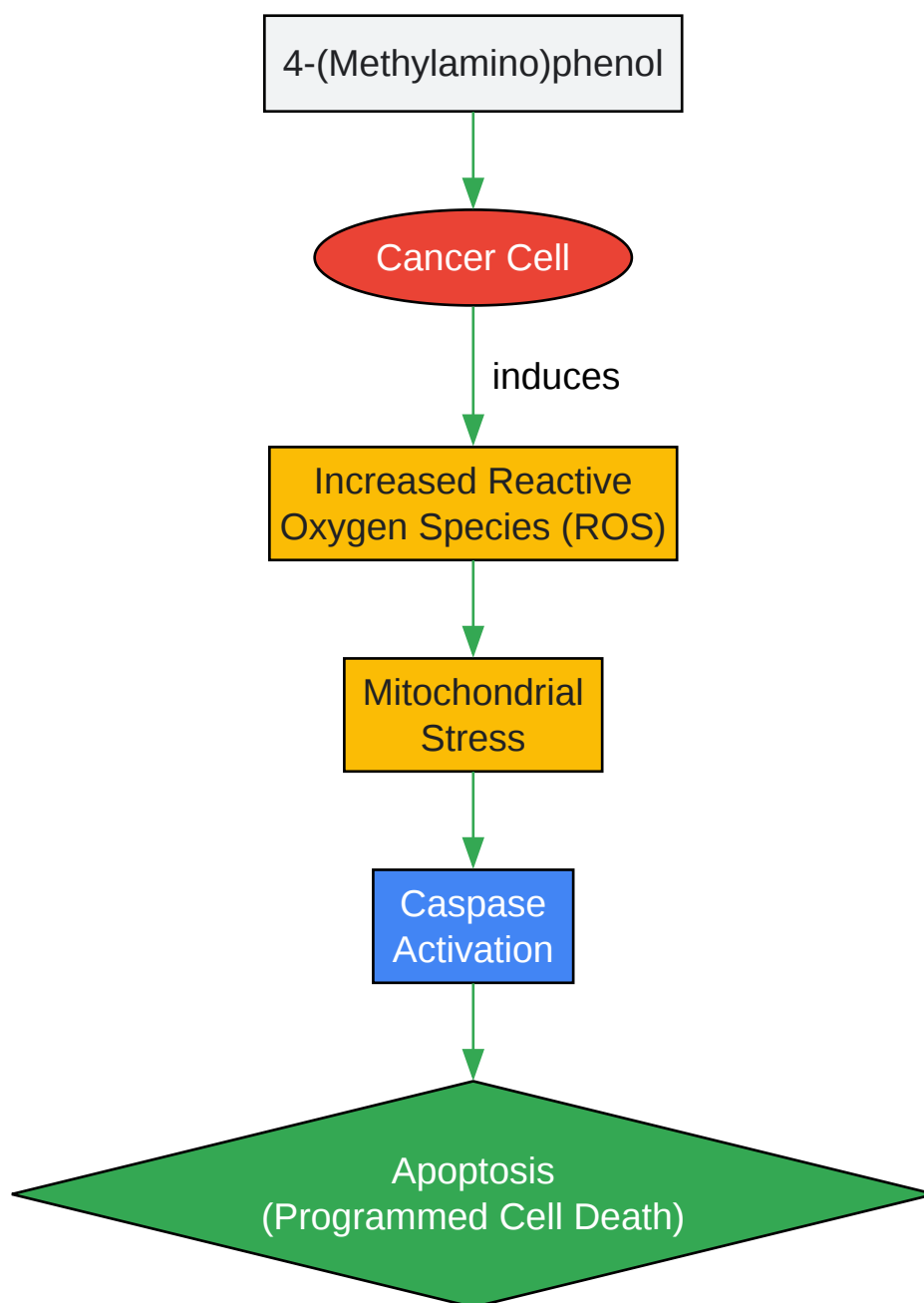
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Caption: General workflow for the HPLC analysis of **4-(methylamino)phenol**.

## Applications in Drug Development and Biological Activity

**4-(Methylamino)phenol** serves as a useful synthetic intermediate in the preparation of various pharmaceutical compounds.[4] It is used to synthesize arylidene amino azolones with potential anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-inducing activities.[4]

Research has shown that **4-(methylamino)phenol** itself possesses biological activity. It exhibits antioxidant properties and can inhibit cell growth and induce apoptosis in cancer cell lines.[1] This pro-apoptotic effect is a key area of interest in cancer research and drug development. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades, leading to programmed cell death.



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Caption: Simplified pathway of **4-(methylamino)phenol**-induced apoptosis.

## Conclusion

**4-(Methylamino)phenol** is a versatile chemical with well-defined structural and physicochemical properties. Its synthesis is achievable through established methods, and its purity can be reliably assessed using standard analytical techniques like HPLC. Beyond its

traditional applications, its role as a synthetic intermediate and its inherent biological activities, particularly its pro-apoptotic effects, make it a compound of continuing interest for researchers in chemistry and drug development. This guide provides the core technical information necessary for the informed use and further investigation of this compound.

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